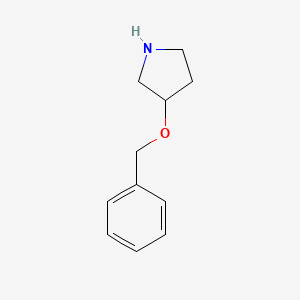

3-(Benzyloxy)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxypyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBMYKUPMLRKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3-(Benzyloxy)pyrrolidine in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis of 3-(Benzyloxy)pyrrolidine for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in modern drug discovery, present in over 20 FDA-approved drugs.[1] Its non-planar, sp³-rich structure allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional complexity of bioactive molecules.[2] Among its many derivatives, this compound serves as a critical chiral building block. The benzyloxy group not only acts as a stable protecting group for the 3-hydroxy functionality but also enhances lipophilicity and offers a handle for further synthetic transformations. Its presence is pivotal in the synthesis of compounds targeting a range of diseases, from central nervous system disorders to cancer.[2][3]

This guide provides a detailed examination of the predominant synthetic pathway to this compound. Moving beyond a simple recitation of steps, we will dissect the underlying mechanisms, rationalize the choice of reagents and conditions, and provide field-proven protocols to ensure reproducibility and high fidelity in the laboratory. The core of this synthesis relies on a classic, yet powerful, transformation: the Williamson ether synthesis, applied to a suitably protected 3-hydroxypyrrolidine precursor.

Part I: The Foundation - Synthesis of the N-Protected 3-Hydroxypyrrolidine Precursor

The journey to this compound begins not with the benzylation itself, but with the strategic construction of its immediate precursor, 3-hydroxypyrrolidine. Direct benzylation of unprotected 3-hydroxypyrrolidine is impractical due to the competing nucleophilicity of the secondary amine and the hydroxyl group. Therefore, a robust nitrogen protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is the protection of choice, prized for its stability under basic conditions (required for the subsequent ether synthesis) and its clean, acid-labile removal.[4]

The synthesis of the N-Boc-3-hydroxypyrrolidine intermediate is a critical first phase. While numerous routes exist, including those starting from chiral pools like L-malic acid[5][6], a prevalent and scalable industrial method begins with epichlorohydrin.

Mechanism: From Epichlorohydrin to N-Boc-3-hydroxypyrrolidine

This multi-step sequence is designed for efficiency, often employing "one-pot" methodologies to maximize yield and minimize purification steps.[7]

-

Ring Opening of Epichlorohydrin: The synthesis initiates with the cyanide-mediated ring-opening of epichlorohydrin to form 4-chloro-3-hydroxy-butyronitrile. This step establishes the core four-carbon backbone required for the pyrrolidine ring.[7]

-

Reductive Cyclization: The crucial transformation involves the reduction of the nitrile group and subsequent intramolecular cyclization. A key insight in modern protocols is the use of a borane source, prepared from sodium borohydride. The borane not only reduces the nitrile to a primary amine but also forms a complex with the newly formed amino group, protecting it and facilitating a high-yield, one-pot cyclization to 3-hydroxypyrrolidine.[7]

-

N-Boc Protection: The crude 3-hydroxypyrrolidine is then directly reacted with di-tert-butyl dicarbonate (Boc₂O) to afford the stable, crystalline intermediate, N-Boc-3-hydroxypyrrolidine.

This strategic sequence avoids the isolation of the often-unstable 3-hydroxypyrrolidine free base and provides the ideal substrate for the subsequent benzylation step.

Part II: Core Mechanism - Benzylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and fundamental organic reaction that forms an ether from an organohalide and an alkoxide.[8] In this context, it facilitates the formation of the benzyl ether at the C3 position of the pyrrolidine ring. The reaction proceeds via a classic SN2 mechanism.[9][10]

Causality Behind the Mechanism

-

Deprotonation (Alkoxide Formation): The reaction is initiated by deprotonating the hydroxyl group of N-Boc-3-hydroxypyrrolidine. A strong, non-nucleophilic base is required to ensure complete and irreversible formation of the alkoxide. Sodium hydride (NaH) is the base of choice.[11][12] It reacts with the alcohol to produce the sodium alkoxide and hydrogen gas, which bubbles out of the solution, driving the equilibrium to completion. The N-Boc group remains inert under these basic conditions.

-

Nucleophilic Substitution (SN2 Attack): The resulting alkoxide is a potent nucleophile. It attacks the electrophilic benzylic carbon of benzyl bromide (or chloride). In a concerted step, the C-O bond forms as the C-Br bond breaks, with the bromide ion acting as the leaving group.[8][13] The SN2 pathway is favored because benzyl bromide is a primary halide with minimal steric hindrance, allowing for effective backside attack by the nucleophile.[9]

Visualization of the Williamson Ether Synthesis Mechanism

Caption: Mechanism of Williamson Ether Synthesis for Benzyl Protection.

Experimental Protocol: Synthesis of N-Boc-3-(benzyloxy)pyrrolidine

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF).

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting.

-

Substrate Addition: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via a syringe or dropping funnel.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The cessation of hydrogen gas evolution indicates complete formation of the alkoxide.

-

Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure product.

| Parameter | Condition/Reagent | Rationale |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation. |

| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that solvate the cation and do not interfere.[10] |

| Electrophile | Benzyl Bromide (BnBr) | Highly reactive primary halide, ideal for SN2 reactions. |

| Temperature | 0 °C to Room Temp. | Controls the initial exothermic deprotonation and allows for smooth reaction. |

| Equivalents | Base (1.2 eq), BnBr (1.1 eq) | Slight excess ensures the reaction goes to completion. |

Part III: The Final Step - N-Boc Deprotection

With the benzyl ether in place, the final step is the removal of the N-Boc protecting group to liberate the secondary amine and yield the target molecule, this compound. This is reliably achieved under acidic conditions.[4][14]

Mechanism of Acid-Catalyzed Boc Deprotection

The Boc group is cleaved via a mechanism that relies on the formation of a highly stable tert-butyl cation.[4]

-

Protonation: A strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, protonates the carbonyl oxygen of the Boc group.[4]

-

Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond cleaves, leading to the formation of the free amine (as its corresponding salt), carbon dioxide, and the resonance-stabilized tert-butyl cation.[4]

-

Cation Quenching: The tert-butyl cation is scavenged by a nucleophile or eliminates a proton to form isobutylene gas.[4]

Visualization of the N-Boc Deprotection Mechanism

Caption: Acid-catalyzed mechanism for N-Boc deprotection.

Experimental Protocol: Deprotection of N-Boc-3-(benzyloxy)pyrrolidine

-

Preparation: Dissolve N-Boc-3-(benzyloxy)pyrrolidine (1.0 equivalent) in an appropriate solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Cool the solution to 0 °C. Add a solution of strong acid. Common choices include:

-

Trifluoroacetic acid (TFA), typically used in a 20-50% solution in DCM.

-

4M HCl in 1,4-dioxane.[15]

-

-

Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up (for TFA): Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution). Extract the free base into an organic solvent.

-

Work-up (for HCl/dioxane): If the hydrochloride salt precipitates, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[4] Alternatively, the solvent can be removed under vacuum to yield the hydrochloride salt directly.

-

Purification: The final product can be used as the salt or converted to the free base and purified by distillation or chromatography if necessary.

| Parameter | Condition/Reagent | Rationale |

| Acid | TFA or 4M HCl in Dioxane | Strong acids that efficiently cleave the acid-labile Boc group.[4][14][15] |

| Solvent | Dichloromethane (DCM) | Inert solvent that provides good solubility for the substrate. |

| Temperature | 0 °C to Room Temp. | Controls the initial reaction and allows for completion at ambient temperature. |

| Outcome | Amine Salt or Free Base | The work-up procedure determines the final form of the product. |

Conclusion

The synthesis of this compound is a well-defined process that hinges on the logical application of protection group chemistry and fundamental reaction mechanisms. By first securing the pyrrolidine nitrogen with a Boc group, the path is cleared for a highly efficient Williamson ether synthesis to install the crucial benzyl ether functionality. The final, clean removal of the Boc group under acidic conditions delivers the desired chiral building block. Understanding the causality behind each transformation—from precursor synthesis to the final deprotection—empowers the research scientist to troubleshoot, optimize, and confidently apply this valuable intermediate in the complex landscape of drug development.

References

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-[(Benzyloxy)methyl]pyrrolidine | 148562-33-8 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]

- 6. Page loading... [guidechem.com]

- 7. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. jk-sci.com [jk-sci.com]

- 11. youtube.com [youtube.com]

- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. reddit.com [reddit.com]

(R)-3-(Benzyloxy)pyrrolidine chemical properties

An In-Depth Technical Guide to (R)-3-(Benzyloxy)pyrrolidine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Chiral Pyrrolidines in Modern Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space that is often crucial for potent and selective interactions with biological targets.[2] When a stereocenter is introduced, as in the case of (R)-3-(Benzyloxy)pyrrolidine, the resulting enantiomerically pure compound becomes an invaluable chiral building block. The specific spatial orientation of substituents can lead to vastly different biological profiles, making stereochemical control paramount in drug design.[2] This guide provides a comprehensive technical overview of (R)-3-(Benzyloxy)pyrrolidine, a versatile intermediate whose strategic use can significantly impact the development of novel therapeutics. We will delve into its core chemical properties, explore robust synthetic methodologies, and highlight its application in the synthesis of bioactive molecules, providing researchers and drug development professionals with a practical, in-depth resource.

Part 1: Core Physicochemical and Spectroscopic Profile

(R)-3-(Benzyloxy)pyrrolidine is a chiral organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals.[3] The presence of the benzyloxy group at the 3-position enhances its utility in synthetic applications, while the pyrrolidine core provides a foundational structure for building molecular complexity.[3] It is often handled as its hydrochloride salt, which typically offers greater stability and solubility in aqueous media compared to the free base.[3]

Chemical Identity and Properties

A summary of the key chemical identifiers and physicochemical properties for (R)-3-(Benzyloxy)pyrrolidine and its hydrochloride salt is presented below. It is important to distinguish between the free base and its salt form, as their properties can differ significantly.

| Property | (R)-3-(Benzyloxy)pyrrolidine (Free Base) | (R)-3-(Benzyloxy)pyrrolidine HCl (Salt) | References |

| CAS Number | 177948-70-8 | 927819-90-7 | [4][5] |

| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₆ClNO | [4][6] |

| Molecular Weight | 177.24 g/mol | 213.71 g/mol | [4][6][7] |

| Appearance | - | White crystalline powder | [7] |

| Boiling Point | 269.2±33.0 °C (Predicted) | 304.7°C at 760 mmHg | [4][7] |

| Melting Point | - | 138-142°C | [7] |

| Density | 1.05±0.1 g/cm³ (Predicted) | - | [4] |

| pKa | 9.50±0.10 (Predicted) | - | [4] |

| Solubility | - | Soluble in water and common organic solvents | [7] |

Spectroscopic Characterization: The Fingerprint of a Molecule

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic CH₂ protons, and a series of multiplets for the pyrrolidine ring protons. The stereochemistry at the C3 position will influence the coupling patterns of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the four distinct carbons of the pyrrolidine ring. The carbon bearing the benzyloxy group will be shifted downfield due to the electronegativity of the oxygen atom.

-

-

Infrared (IR) Spectroscopy : The IR spectrum of pyrrolidine derivatives typically shows N-H stretching vibrations.[8] Key expected absorptions for (R)-3-(Benzyloxy)pyrrolidine include C-H stretching from the aromatic and aliphatic groups, C-O stretching of the ether linkage, and N-H stretching and bending vibrations from the secondary amine of the pyrrolidine ring.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[9] For (R)-3-(Benzyloxy)pyrrolidine, the molecular ion peak (M+) would be observed at m/z 177. The fragmentation pattern would likely involve the loss of the benzyl group or cleavage of the pyrrolidine ring, providing structural confirmation.

Part 2: Synthesis of (R)-3-(Benzyloxy)pyrrolidine

The synthesis of enantiomerically pure (R)-3-(Benzyloxy)pyrrolidine is a critical process, often starting from readily available chiral precursors. A common and effective strategy involves the use of (R)-3-hydroxypyrrolidine as the starting material. The hydroxyl group provides a convenient handle for introducing the benzyloxy moiety via a Williamson ether synthesis.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to (R)-3-(Benzyloxy)pyrrolidine identifies (R)-3-hydroxypyrrolidine and a benzylating agent as key precursors. This strategy is advantageous as it preserves the stereochemistry at the C3 position. The nitrogen of the pyrrolidine ring must be protected during the etherification to prevent N-benzylation, a common side reaction. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.

References

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]

- 4. (R)-3-BENZYLOXY-PYRROLIDINE | 177948-70-8 [chemicalbook.com]

- 5. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]

- 6. 3-(BENZYLOXY)PYRROLIDINE - Safety Data Sheet [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. lehigh.edu [lehigh.edu]

3-(Benzyloxy)pyrrolidine stereoisomers and enantiomers

An In-Depth Technical Guide to the Stereoisomers of 3-(Benzyloxy)pyrrolidine for Pharmaceutical Development

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] Its non-planar, saturated structure provides access to three-dimensional chemical space, which is critical for achieving high-potency and selective interactions with biological targets.[3] When substituted at the 3-position, as in this compound, a chiral center is introduced, leading to the existence of (R)- and (S)-enantiomers. The stereochemistry of this center is not a trivial detail; it is a fundamental determinant of a molecule's pharmacological and toxicological profile.[4][5] Different enantiomers of a drug can exhibit vastly different activities, with one being therapeutic (the eutomer) while the other may be inactive or even harmful (the distomer).[5][6] This guide provides a comprehensive technical overview of the stereoisomers of this compound, tailored for researchers and professionals in drug development. It covers stereoselective synthesis strategies, robust analytical methodologies for enantiomeric discrimination, and the application of these chiral building blocks in pharmaceutical research, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

The Critical Role of Chirality: this compound in Modern Drug Design

The 3-substituted pyrrolidine motif is a cornerstone in the design of pharmacologically active agents.[7] The nitrogen atom provides a key site for hydrogen bonding or substitution, while the stereocenter at the C3 position dictates the spatial orientation of substituents, profoundly influencing receptor binding and enzyme inhibition.

The benzyloxy group in this compound serves a dual purpose. Primarily, it functions as a robust protecting group for the 3-hydroxy functionality, which is often a precursor. The benzyl group is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation. Secondly, the benzyloxy moiety itself can be an integral part of the pharmacophore, participating in hydrophobic or π-stacking interactions within a target's binding pocket.

The significance of isolating the correct enantiomer is paramount. For instance, the biological activity of many drugs containing a chiral pyrrolidine core resides in only one of the enantiomers.[8] Developing a single-enantiomer drug minimizes patient exposure to an unnecessary chemical entity, reduces the risk of off-target effects, and can lead to a superior therapeutic index.[6] Consequently, robust methods for the synthesis and analysis of specific stereoisomers of building blocks like this compound are essential for the development of safe and effective medicines.

Stereoselective Synthesis Strategies

Achieving high enantiomeric purity is the central goal in the synthesis of chiral molecules. The choice of synthetic strategy depends on factors such as the availability of starting materials, cost, scalability, and the desired final stereochemistry.

The Chiral Pool Approach: Synthesis from Enantiopure Precursors

The most direct and common strategy for preparing enantiomerically pure (R)- or (S)-3-(benzyloxy)pyrrolidine is to start from the corresponding enantiopure 3-hydroxypyrrolidine. This approach leverages the readily available "chiral pool" and preserves the existing stereochemistry. The core transformation is a Williamson ether synthesis.

Causality: This method is favored for its simplicity and reliability. By using a strong base that is not a potent nucleophile (like NaH), the reaction proceeds via an S_N2 mechanism on the benzyl halide. The deprotonated alkoxide of 3-hydroxypyrrolidine acts as the nucleophile. Since the reaction occurs at the oxygen atom and does not involve the chiral carbon, the stereochemical integrity of the starting material is maintained, ensuring a high enantiomeric excess (e.e.) in the product. The nitrogen is typically protected (e.g., with a Boc group) to prevent it from acting as a competing nucleophile.

Experimental Protocol: Synthesis of (S)-1-Boc-3-(benzyloxy)pyrrolidine

-

Protection: To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq). Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-1-Boc-3-hydroxypyrrolidine.

-

Benzylation: Dissolve the protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes.

-

Addition: Add benzyl bromide (BnBr, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by silica gel flash column chromatography to afford (S)-1-Boc-3-(benzyloxy)pyrrolidine. The Boc group can be subsequently removed under acidic conditions (e.g., HCl in dioxane) to yield the final product.[8]

Caption: Synthesis of (S)-3-(benzyloxy)pyrrolidine from the chiral pool.

Stereochemical Inversion via Mitsunobu Reaction

When the desired enantiomer of the starting material is less available or more expensive, a stereochemical inversion can be a powerful alternative. The Mitsunobu reaction is a classic and reliable method for inverting the configuration of a secondary alcohol.[9]

Causality: This reaction proceeds with a clean inversion of stereochemistry. The alcohol is activated by diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This forms a good leaving group, which is then displaced by a nucleophile (e.g., benzoate) in an S_N2 reaction, inverting the chiral center. Subsequent hydrolysis of the resulting ester yields the alcohol with the opposite configuration. This two-step sequence provides access to the enantiomeric series from a single starting material.

Caption: Stereochemical inversion using the Mitsunobu reaction.

Analytical Methodologies for Stereochemical Quality Control

Confirming the enantiomeric purity and structural integrity of this compound is a non-negotiable step in drug development. A multi-pronged analytical approach ensures the reliability and reproducibility of the synthesis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[10] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality of Separation: CSPs, often based on polysaccharides like cellulose or amylose derivatives, create a chiral environment within the column.[11] Separation occurs due to transient formation of diastereomeric complexes between the enantiomers and the CSP. The stability of these complexes is governed by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, where one enantiomer fits more snugly into a chiral cavity or groove on the CSP than the other.[12] The enantiomer that interacts more strongly is retained longer, resulting in separation.

Protocol: Chiral HPLC Method Development

-

Column Selection: Begin with a polysaccharide-based CSP, such as a Chiralpak® column, which is known for its broad applicability.[11]

-

Mobile Phase Screening:

-

Normal Phase: Use a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 hexane:isopropanol.

-

Polar Organic Mode: Use a polar organic solvent like acetonitrile or methanol, often with an additive.

-

Reversed Phase: Use a mixture of water/buffer and an organic solvent like acetonitrile or methanol.

-

-

Optimization: Adjust the ratio of the mobile phase components to optimize the resolution between the enantiomeric peaks. The goal is to achieve baseline separation (Resolution > 1.5).

-

Detection: Use a UV detector, monitoring at a wavelength where the benzyl group absorbs (e.g., 254 nm).

-

Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (e.e.): e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Table 1: Representative Chiral HPLC Data

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm) |

| Mobile Phase | 90% Hexane / 10% Isopropanol |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Retention Time (R)-enantiomer | 10.5 min |

| Retention Time (S)-enantiomer | 12.2 min |

| Resolution (R_s) | 2.1 |

| Enantiomeric Excess (e.e.) | >99% |

digraph "Chiral_HPLC_Workflow" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];A[label="Inject Racemic Mixture"]; B[label="Pass Through Chiral\nStationary Phase (CSP)"]; C [label="Differential Interaction\n(Diastereomeric Complexes)"]; D [label="Separation of Enantiomers"]; E [label="Detection (UV)"]; F [label="Chromatogram with\nTwo Resolved Peaks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A -> B -> C -> D -> E -> F;

}

Caption: Workflow for enantiomeric separation by chiral HPLC.

NMR Spectroscopy for Structural Elucidation

While standard ¹H and ¹³C NMR spectroscopy cannot differentiate between enantiomers, it is indispensable for confirming the chemical structure of the product and intermediates.[13][14]

Self-Validation: The NMR spectrum serves as a fingerprint of the molecule. The presence of characteristic peaks for the benzyl group (aromatic protons ~7.3 ppm), the benzylic CH₂ (~4.5 ppm), and the pyrrolidine ring protons confirms the successful synthesis. The absence of starting material signals (e.g., the OH proton from 3-hydroxypyrrolidine) validates the completion of the reaction. For distinguishing enantiomers, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for quantification.[15]

Table 2: Expected ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.25 - 7.40 | Multiplet |

| Benzylic (OCH₂) | ~4.5 | Singlet |

| Pyrrolidine (CH-O) | ~4.2 | Multiplet |

| Pyrrolidine (CH₂) | 1.8 - 3.2 | Multiplets |

Applications in Pharmaceutical Synthesis

(S)-3-hydroxypyrrolidine, and by extension its benzylated form, is a crucial intermediate in the synthesis of several marketed drugs.[9] For example, it forms the core of darifenacin, a selective M3 muscarinic receptor antagonist used to treat overactive bladder, and barnidipine, a calcium channel blocker for hypertension.[9] In these syntheses, the (S)-3-(benzyloxy)pyrrolidine can be used as a stable, protected intermediate. The benzyloxy group masks the reactive hydroxyl functionality during other synthetic transformations and is typically removed in one of the final steps via catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the free alcohol in the final active pharmaceutical ingredient (API).

Caption: Role of this compound in a multi-step API synthesis.

Conclusion

The stereoisomers of this compound are not just chemical curiosities; they are high-value building blocks that enable the construction of complex and stereochemically defined pharmaceutical agents. A deep understanding of the synthetic routes to access each enantiomer with high purity, coupled with robust analytical methods like chiral HPLC for quality control, is fundamental to modern drug development. The principles of stereochemical control and rigorous characterization discussed herein are central to the synthesis of safe, selective, and effective medicines, ensuring that the final therapeutic agent possesses the precise three-dimensional architecture required for its intended biological function.

References

- 1. enamine.net [enamine.net]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Importance of Stereochemical Resolution of Enantiomeric Drugs | Semantic Scholar [semanticscholar.org]

- 5. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]

- 9. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. magritek.com [magritek.com]

- 14. news-medical.net [news-medical.net]

- 15. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

Physical properties of 3-(Benzyloxy)pyrrolidine hydrochloride

An In-depth Technical Guide to the Physical Properties of 3-(Benzyloxy)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

This compound hydrochloride is a chiral organic compound of significant interest in medicinal chemistry and asymmetric synthesis.[1] As a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, its structure is a common motif in a wide array of biologically active molecules and pharmaceuticals. The presence of the benzyloxy group at the chiral 3-position provides a key point for further functionalization, while the hydrochloride salt form generally enhances stability and solubility in aqueous media compared to its free base form.[1]

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound hydrochloride. It is designed to equip researchers with the technical data and methodological insights required for its effective use, characterization, and safe handling in a laboratory setting. The information is presented with a focus on both enantiomers, (R)- and (S)-3-(Benzyloxy)pyrrolidine hydrochloride, which may exhibit distinct pharmacological and chemical behaviors.[1]

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound hydrochloride is defined by its unique combination of a pyrrolidine ring, a benzyl ether linkage, and a hydrochloride salt.

Caption: Chemical structure of this compound hydrochloride, with the chiral center marked (*).

Table 1: Compound Identification

| Identifier | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| IUPAC Name | (3R)-3-(Benzyloxy)pyrrolidine hydrochloride | (3S)-3-(Benzyloxy)pyrrolidine hydrochloride |

| Synonyms | (R)-3-Benzyloxy Pyrrolidine Hcl, (3R)-3-(phenylmethoxy)pyrrolidine hydrochloride[1][2][3] | (S)-3-Benzyloxy-pyrrolidine hcl, 3-(S)-O-Benzyl-pyrrolidinol hydrochloride[4][5] |

| CAS Number | 927819-90-7[1][2][3] | 931409-74-4[4][5] |

| Molecular Formula | C₁₁H₁₆ClNO[1][2][3] | C₁₁H₁₆ClNO[4][5] |

| Molecular Weight | 213.71 g/mol [2][3][6] | 213.70 g/mol [4][5] |

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental conditions, from reaction setups to purification and formulation.

Table 2: Summary of Physical Properties

| Property | Value | Remarks and Citations |

|---|---|---|

| Appearance | White crystalline powder; Light yellow to brown solid.[2][3] | Color may vary depending on purity. |

| Melting Point | 138-142 °C; 180-190 °C; >300 °C (decomposes).[2][6][7] | Significant variation exists in reported values, likely due to differences in enantiomeric purity, residual solvent, or measurement technique. High-temperature values may indicate decomposition. |

| Boiling Point | ~304.7 °C at 760 mmHg.[2] | This value likely corresponds to the free base, as hydrochloride salts typically decompose at high temperatures rather than boil. |

| Solubility | Soluble in water, methanol, and ethanol.[2][7] | The hydrochloride salt form increases polarity and promotes solubility in polar solvents.[1] |

| Storage | Store in a dry, well-ventilated place at room temperature.[2][3] | Keep container tightly sealed to prevent moisture absorption.[7] |

-

Expert Insight on Melting Point Discrepancies: The wide range of reported melting points is a critical data point for any researcher. This variability can stem from several factors. The presence of even small amounts of the opposite enantiomer can depress the melting point of a chiral compound. Furthermore, different crystallization methods can trap varying amounts of solvent or result in different crystal polymorphs, each with a unique melting point. It is crucial to accompany any experimentally determined melting point with data on enantiomeric excess (e.e.) and a description of the crystallization solvent.

Analytical Characterization Workflows

Confirming the identity, purity, and structure of this compound hydrochloride requires a multi-technique analytical approach. The following sections detail standardized protocols and the rationale behind them.

Caption: A typical workflow for the comprehensive analytical characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure and connectivity of the compound.

-

Expertise & Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often ideal for hydrochloride salts. It effectively dissolves the sample, and importantly, the acidic amine proton (N-H) is typically observable as a broad singlet, which would be lost to deuterium exchange in D₂O. This proton provides direct evidence of the salt's formation.

-

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Use a standard 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution.

-

¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Data Interpretation (Expected Signals):

-

~7.3-7.4 ppm (multiplet, 5H): Protons of the phenyl ring on the benzyl group.

-

~4.5 ppm (singlet or AB quartet, 2H): Methylene protons (-O-CH₂-Ph) of the benzyl group.

-

~3.0-3.5 ppm (multiplet, 4H): Protons on the pyrrolidine ring adjacent to the nitrogen.

-

~2.0-2.3 ppm (multiplet, 2H): Protons on C4 of the pyrrolidine ring.

-

A broad singlet (1H, variable shift): The acidic N-H proton of the pyrrolidinium ion.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will provide a single peak for each unique carbon environment, confirming the carbon skeleton.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

-

Expertise & Rationale: For a solid sample, Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets due to its speed and simplicity, requiring minimal sample preparation. The key diagnostic peak is the N-H stretching vibration of the secondary ammonium salt, which is characteristically broad and appears at a lower wavenumber than a free amine.[8]

-

Experimental Protocol for FTIR-ATR Analysis:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric CO₂ and H₂O signals.

-

Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Interpretation (Expected Absorption Bands):

-

~3030-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching from the pyrrolidine and benzyl methylene groups.

-

~2400-2700 cm⁻¹ (broad): Characteristic N-H stretch of a secondary amine hydrochloride salt.[8]

-

~1600 cm⁻¹: Aromatic C=C bending vibrations.

-

~1050-1150 cm⁻¹ (strong): C-O ether stretching vibration.

-

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.

-

Expertise & Rationale: Electrospray Ionization (ESI) is the ideal ionization technique for this pre-charged molecule. In positive ion mode, the analysis will detect the cationic portion of the molecule, [C₁₁H₁₅NO + H]⁺, which has the same mass as the free base. The observed mass-to-charge ratio (m/z) will correspond to the molecular weight of the free base (177.24 g/mol ).[9]

-

Experimental Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Analysis: Inject the solution into an LC-MS system equipped with an ESI source operating in positive ion mode.

-

Data Interpretation (Expected Ions):

-

Safe Handling and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictogram | GHS07 (Exclamation Mark) | [3][5] |

| Signal Word | Warning | [3][5][9] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][5][9] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5][9] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | [2] |

| Storage Conditions | Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible substances like strong oxidizing agents. |[2][7] |

Conclusion

This compound hydrochloride is a valuable chiral intermediate whose physical properties are critical to its application in research and development. Key characteristics include its crystalline nature, solubility in polar solvents, and a distinct set of spectral signatures. Researchers should be particularly mindful of the reported variability in its melting point and employ a robust, multi-technique approach for structural and purity verification. Adherence to the safety protocols outlined is essential for its responsible use in the laboratory.

References

- 1. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]

- 4. capotchem.com [capotchem.com]

- 5. CAS 931409-74-4 | (S)-3-Benzyloxy-pyrrolidine hydrochloride - Synblock [synblock.com]

- 6. 927819-90-7 [chemseeker.com]

- 7. (3S)-3-Benzyloxypyrrolidine Hydrochloride Supplier China | High Purity CAS 1197377-87-9 | Product Details, Safety & Price [chemheterocycles.com]

- 8. science.lpnu.ua [science.lpnu.ua]

- 9. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 10. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 11. agilent.com [agilent.com]

An In-Depth Technical Guide to 3-(Benzyloxy)pyrrolidine: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Benzyloxy)pyrrolidine, a critical heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, applications, and analytical characterization, offering field-proven insights for its effective use in research and development.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted pyrrolidine derivative. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in pharmaceuticals, valued for its three-dimensional structure and stereochemical possibilities.[1] The benzyl ether at the 3-position serves a dual role: it acts as a stable protecting group for the hydroxyl functionality and provides a lipophilic moiety that can be crucial for modulating pharmacokinetic properties.

The specific CAS (Chemical Abstracts Service) number for the racemic mixture of this compound is 420137-14-0 .[2][3] Chiral forms, such as (S)-3-(Benzyloxy)pyrrolidine hydrochloride (CAS: 931409-74-4) and (R)-3-(Benzyloxy)pyrrolidine hydrochloride (CAS: 927819-90-7), are also commercially available and widely used when stereospecificity is required for interaction with biological targets.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 420137-14-0 (racemic) | [2][3] |

| Molecular Formula | C₁₁H₁₅NO | [2][3] |

| Molecular Weight | 177.24 g/mol | [2][3] |

| IUPAC Name | 3-(Phenylmethoxy)pyrrolidine | [6] |

| Appearance | Typically a colorless to pale yellow liquid or solid | N/A |

| Boiling Point | Data not widely available; distillation often performed under reduced pressure | [7] |

| Solubility | Soluble in many organic solvents (e.g., DCM, THF, Methanol) | N/A |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the benzylation of a 3-hydroxypyrrolidine precursor. This reaction is a classic example of a Williamson ether synthesis.

Causality Behind Experimental Choices:

-

Precursor: The synthesis typically starts with either racemic or a specific enantiomer of N-protected 3-hydroxypyrrolidine (e.g., N-Boc-3-hydroxypyrrolidine). The N-Boc protecting group is chosen for its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.

-

Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. The choice of NaH is driven by its high reactivity and the fact that the only byproduct is hydrogen gas, which is easily removed from the reaction.

-

Electrophile: Benzyl bromide or benzyl chloride serves as the source of the benzyl group. Benzyl bromide is often preferred due to the better leaving group ability of bromide compared to chloride, leading to faster reaction rates.

-

Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They are capable of solvating the sodium cation but do not interfere with the nucleophilic alkoxide, thus promoting the desired Sₙ2 reaction.

Detailed Experimental Protocol: Synthesis of N-Boc-3-(Benzyloxy)pyrrolidine

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-hydroxypyrrolidine (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Insight: Slow addition is critical to control the evolution of hydrogen gas.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure N-Boc-3-(benzyloxy)pyrrolidine.

-

Deprotection (Optional): The N-Boc group can be removed by treating the product with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an appropriate solvent to yield the final this compound as a free base or hydrochloride salt.[5]

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Applications in Drug Development

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, offering a saturated, sp³-rich core that enhances three-dimensional diversity and can improve physicochemical properties like solubility.[1][8] this compound is a particularly valuable building block for several reasons:

-

Scaffold Rigidity: The five-membered ring provides a conformationally constrained scaffold, which can reduce the entropic penalty of binding to a biological target and improve potency.[8]

-

Chiral Center: The C3 position is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is critical as different stereoisomers often exhibit vastly different pharmacological activities and safety profiles.[1][9]

-

Versatile Handle: The benzyloxy group can be a key pharmacophoric element itself, or it can be debenzylated to reveal a hydroxyl group. This hydroxyl can then serve as a hydrogen bond donor or as a handle for further chemical modification.

-

Vector for Elaboration: The secondary amine of the pyrrolidine ring is a nucleophilic site that allows for straightforward elaboration of the molecule, enabling chemists to explore the surrounding chemical space and optimize ligand-receptor interactions.

This scaffold is found in a wide range of drug candidates targeting various diseases, including inhibitors of enzymes and ligands for G-protein coupled receptors (GPCRs).[10]

Conceptual Role in Drug Design

Caption: Role of the scaffold in ligand-receptor interactions.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[11]

-

¹H NMR Spectroscopy: This technique provides information on the proton environment. Key expected signals include the aromatic protons of the benzyl group (typically ~7.3 ppm), the benzylic methylene protons (-CH₂-Ph, ~4.5 ppm), and a complex multiplet pattern for the pyrrolidine ring protons.

-

¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be at m/z 178.12.[6] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is used to assess the purity of the final compound.

Table 2: Summary of Expected Analytical Data

| Technique | Expected Result | Purpose |

| ¹H NMR | Aromatic signals (~7.3 ppm), benzylic CH₂ (~4.5 ppm), pyrrolidine CH/CH₂ multiplets | Structural Confirmation |

| MS (ESI+) | [M+H]⁺ at m/z ≈ 178.12 | Molecular Weight Confirmation |

| HRMS | Exact mass confirms C₁₁H₁₅NO formula | Elemental Composition |

| HPLC | Single major peak (>95% purity) | Purity Assessment |

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area or fume hood.[2]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling: Avoid breathing vapors or dust.[2][14] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information before use.[2][12][14]

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. 931409-74-4|(S)-3-(Benzyloxy)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 5. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]

- 6. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 9. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]

- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Stability and Storage of 3-(Benzyloxy)pyrrolidine for Pharmaceutical Development

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 3-(Benzyloxy)pyrrolidine, a key building block in medicinal chemistry and drug development.[1][2][3][4] As researchers, scientists, and drug development professionals, a thorough understanding of a compound's stability is paramount for ensuring the integrity of experimental results, the viability of synthetic routes, and the safety and efficacy of final drug products. This document moves beyond standard safety data sheet recommendations to provide a framework for proactive stability assessment, grounded in chemical principles and established pharmaceutical testing methodologies.

Introduction to this compound: A Versatile Scaffold

This compound, with the chemical formula C₁₁H₁₅NO, is a chiral pyrrolidine derivative valued for its role as a synthetic intermediate.[1][5] The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, and the benzyloxy group offers a versatile handle for further chemical modification while also influencing the molecule's solubility and reactivity.[1][6] Its hydrochloride salt is often used to improve stability and solubility in aqueous media.[1] Given its application in the synthesis of potentially therapeutic agents, defining its stability profile is a critical, non-negotiable step in the development pipeline.

Core Stability Profile and Recommended Storage

While detailed public data on forced degradation studies for this compound is limited, safety data sheets (SDS) provide a baseline for handling and storage. The primary recommendation is to store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][7] Some suppliers further specify storage under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.[8]

These general guidelines are predicated on mitigating exposure to atmospheric moisture and oxygen, which are common culprits in the degradation of amine-containing compounds. However, to ensure rigorous scientific outcomes, a more detailed understanding of the molecule's vulnerabilities is required.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation reactions which are often accelerated by heat. |

| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | To prevent oxidation, a common degradation pathway for pyrrolidine derivatives.[9] |

| Container | Tightly Sealed, Amber Glass | To prevent exposure to moisture and light, which can initiate degradation. |

| Location | Dry, Well-Ventilated Area | To prevent moisture ingress and ensure safe handling away from incompatible materials.[5][7] |

Potential Degradation Pathways: A Mechanistic Perspective

The structure of this compound contains two primary functional groups susceptible to degradation: the secondary amine within the pyrrolidine ring and the benzyloxy ether moiety. Understanding these potential failure points is the basis for designing robust stability studies.

-

Oxidation of the Pyrrolidine Nitrogen: The lone pair of electrons on the secondary amine of the pyrrolidine ring makes it susceptible to oxidation.[9] This can lead to the formation of N-oxides or other oxidized species, potentially altering the compound's biological activity and safety profile. This is a common degradation pathway for pyrrolidine derivatives.[9]

-

Cleavage of the Benzyloxy Group: The ether linkage, while generally stable, can be susceptible to cleavage under harsh acidic or oxidative conditions. More critically, the benzyl group itself can be oxidized. The benzylic position is prone to oxidation, which could lead to the formation of benzaldehyde or benzoic acid as degradation products.[6]

-

Ring Opening: Under extreme pH conditions (strong acid or base), the pyrrolidine ring itself could potentially undergo cleavage, although this is generally less likely under typical storage conditions compared to oxidation.[9][10]

The following diagram illustrates the most probable degradation pathways that should be investigated during forced degradation studies.

Caption: Predicted degradation pathways for this compound.

Experimental Design for Stability Assessment: A Self-Validating Protocol

To move from theoretical pathways to empirical data, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions to identify degradation products and develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[9]

Objective

To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions and to establish a baseline stability profile.

Materials and Methods

Test Substance: this compound (or its HCl salt) of known purity.

Reagents:

-

Hydrochloric Acid (0.1 M)

-

Sodium Hydroxide (0.1 M)

-

Hydrogen Peroxide (3% v/v)

-

HPLC-grade Acetonitrile, Methanol, and Water

-

Suitable buffer (e.g., phosphate buffer)

Equipment:

-

Analytical Balance

-

Volumetric flasks and pipettes

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Step-by-Step Experimental Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.[9]

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24, 48 hours).

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for a specified time.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and protected from light for a specified time.[9]

-

Thermal Degradation: Place a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified time. Also, heat a stock solution at 60°C.

-

Photolytic Degradation: Expose a solid sample and a stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At designated time points, withdraw an aliquot of each stressed sample.

-

If necessary, neutralize the acid and base hydrolysis samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze all samples using a validated stability-indicating HPLC method. An LC-MS method is highly recommended to aid in the identification of degradant structures.[9]

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining.

-

Determine the percentage of each degradant formed using area normalization.

-

Analyze the mass-to-charge ratio of degradant peaks from LC-MS data to elucidate their structures.[9]

-

The following diagram outlines the workflow for this forced degradation study.

Caption: Experimental workflow for forced degradation studies.

Conclusion and Best Practices

A comprehensive understanding of the stability of this compound is not an academic exercise but a fundamental requirement for its effective use in research and development. While general storage guidelines provide a starting point, they are insufficient for the rigorous demands of pharmaceutical development.

Key Takeaways for Researchers:

-

Proactive Stability Testing: Do not rely solely on supplier SDS. Conduct in-house forced degradation studies to understand the specific vulnerabilities of your material.

-

Method Validation: Ensure your analytical methods are "stability-indicating," meaning they can separate the intact compound from all potential degradation products.

-

Inert Atmosphere is Key: Given the susceptibility of the pyrrolidine moiety to oxidation, handling and storing this compound under an inert atmosphere is a critical best practice to ensure its long-term integrity.

-

Documentation: Meticulously document all stability studies, as this data is essential for regulatory filings and for building a robust process understanding.

By adopting this proactive and mechanistically driven approach to stability, scientists can ensure the quality and reliability of their work, paving the way for the successful development of novel therapeutics.

References

- 1. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. 2-[(Benzyloxy)methyl]pyrrolidine | 148562-33-8 | Benchchem [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 3-(Benzyloxy)pyrrolidine in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 3-(benzyloxy)pyrrolidine, a versatile building block in medicinal chemistry and drug discovery. The pyrrolidine moiety is a common feature in numerous FDA-approved drugs, making a thorough understanding of its physical properties, such as solubility, critical for its effective application in synthesis and formulation.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the theoretical and practical aspects of this compound's solubility in various organic solvents.

Physicochemical Properties of this compound

A molecule's structure dictates its physical and chemical properties, including its solubility. This compound, with the molecular formula C11H15NO, possesses a unique combination of structural features that govern its interactions with different solvents.[2][3]

| Property | Value / Structure | Significance for Solubility |

| Molecular Formula | C11H15NO | Provides the elemental composition. |

| Molecular Weight | 177.24 g/mol | A moderate molecular weight, generally favoring solubility compared to very large molecules. |

| Structure | A pyrrolidine ring, a secondary amine, an ether linkage, and a benzyl group. | The pyrrolidine ring and secondary amine introduce polarity and hydrogen bonding capabilities. The benzyl group is nonpolar and bulky. |

| Predicted XlogP | 1.3 | This predicted value suggests a relatively balanced hydrophilic-lipophilic character, indicating solubility in a range of solvents. |

| Hydrogen Bond Donor | 1 (from the N-H of the pyrrolidine ring) | The ability to donate a hydrogen bond significantly influences solubility in protic solvents. |

| Hydrogen Bond Acceptor | 2 (from the nitrogen and oxygen atoms) | The capacity to accept hydrogen bonds enhances solubility in protic solvents like alcohols. |

The interplay between the polar pyrrolidine head and the nonpolar benzyl tail is a key determinant of the solubility of this compound. The general principle of "like dissolves like" is a foundational concept for predicting solubility behavior.[4] Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.

Predicted Solubility in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively published, we can predict its behavior in various classes of organic solvents based on its structure and general solubility principles.[5] The hydrochloride salt of a related compound, (R)-3-Benzyloxy-Pyrrolidine Hydrochloride, is noted to be soluble in water and common organic solvents.[6][7][8] The free base, this compound, will exhibit different solubility characteristics, particularly in non-polar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High | The ability of this compound to both donate and accept hydrogen bonds will lead to strong intermolecular interactions with these solvents. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | These solvents can accept hydrogen bonds and have significant dipole moments, allowing for favorable interactions with the polar portions of the molecule. |

| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar benzyl group will promote solubility in these solvents, but the polar pyrrolidine ring will limit it. Toluene and diethyl ether are expected to be better solvents than hexane due to some degree of polarity. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can engage in dipole-dipole interactions, making them effective for a wide range of organic compounds. |

Experimental Determination of Solubility

Since predictive models provide estimations, experimental determination of solubility is crucial for many applications in research and development.[9] A common method for determining the solubility of a compound is the isothermal equilibrium method.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker.

-

Allow the vials to stand undisturbed to let the excess solid settle.

-

For finely dispersed solids, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC).

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. However, this relationship should be determined experimentally.

-

pH (in aqueous or protic solvents): As a secondary amine, this compound is basic. In acidic conditions, it will be protonated to form a salt, which is expected to have a higher solubility in polar solvents.

-

Presence of Other Solutes: The presence of other compounds in the solution can affect the solubility through various interactions.

-

Polymorphism: The crystalline form of the solid can impact its solubility. The most stable polymorph will generally be the least soluble.[9]

Conclusion

This compound is a molecule with a dual character, possessing both polar and nonpolar functionalities. This structure suggests a broad solubility profile, with high solubility in polar protic and aprotic solvents and moderate solubility in less polar and chlorinated solvents. For critical applications, the predictive analysis presented in this guide should be supplemented with experimental data generated using a robust and well-controlled protocol. A comprehensive understanding of the solubility of this compound is paramount for its successful application in organic synthesis, process development, and formulation, ultimately accelerating the drug discovery process.

References

- 1. enamine.net [enamine.net]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 4. saltise.ca [saltise.ca]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chembk.com [chembk.com]

- 7. (R)-3-Benzyloxy-Pyrrolidine Hydrochloride | 927819-90-7 [chemicalbook.com]

- 8. CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride [cymitquimica.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: The Use of 3-(Benzyloxy)pyrrolidine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

Abstract

The pyrrolidine scaffold is a cornerstone of asymmetric synthesis, found in nature's catalysts—enzymes—and in a multitude of synthetic organocatalysts and ligands.[1][2][3] This guide delves into the application of chiral auxiliaries derived from the 3-(benzyloxy)pyrrolidine framework. While classical chiral auxiliaries temporarily introduce a stereogenic center to direct a reaction, the derivatives discussed herein leverage the rigid pyrrolidine ring and the sterically demanding benzyloxy group to exert precise stereochemical control over the formation of new stereocenters, particularly in carbon-carbon bond-forming reactions. We will explore the synthesis of the active auxiliary, its application in diastereoselective alkylation reactions, and the subsequent cleavage to yield the enantioenriched product. This document is intended for researchers, scientists, and professionals in drug development seeking to employ advanced strategies for asymmetric synthesis.

Introduction: The Principle of Pyrrolidine-Based Chiral Auxiliaries

Chiral auxiliaries are a powerful and established strategy in stereoselective synthesis.[4] They function by being temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction, and then being cleaved to reveal the desired enantiomerically enriched product.[4] The ideal auxiliary should be readily available in enantiopure form, attach and detach under mild conditions without racemization, and provide a high degree of stereocontrol.

The this compound moiety, when incorporated into a more complex structure like an imide, serves as an excellent chiral controller. The rationale behind its efficacy lies in two key features:

-

Conformational Rigidity: The five-membered pyrrolidine ring restricts conformational freedom, leading to a more predictable and well-defined three-dimensional environment around the reaction center.

-

Steric Shielding: The bulky benzyloxy group (–OCH₂Ph) acts as a powerful stereodirecting element. It effectively blocks one face of the reactive intermediate (e.g., an enolate), forcing an incoming electrophile to approach from the less hindered face, thereby ensuring high diastereoselectivity.

This guide will focus on the use of an N-benzyloxy piperidine-2,6-dione system, which incorporates the core this compound concept, for asymmetric allylic alkylation reactions.[5]

Experimental Workflow: From Auxiliary Attachment to Product Release

The overall synthetic strategy follows a logical three-stage process: attachment of the substrate to the auxiliary, the key diastereoselective reaction, and finally, the cleavage and recovery of the auxiliary.

Figure 1. General workflow for synthesis using a recoverable chiral auxiliary.

Protocol 1: Synthesis of the N-Benzyloxy Imide Auxiliary

The active auxiliary, an (S)-3-benzyl-1-(benzyloxy)piperidine-2,6-dione, is prepared from commercially available starting materials. This protocol describes a representative synthesis which involves the condensation of N-benzyloxyamine with a suitable glutaric anhydride derivative. The resulting imide serves as the chiral scaffold.[5]

Materials:

-

N-Benzyloxyamine hydrochloride

-

3-Benzyl-glutaric anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of N-benzyloxyamine hydrochloride in DCM, add pyridine at 0 °C.

-

Slowly add a solution of 3-benzyl-glutaric anhydride in DCM to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-benzyloxy imide auxiliary.

The Diastereoselective Step: Asymmetric Allylic Alkylation

With the auxiliary in hand, we can proceed to the key stereochemistry-defining reaction. The following protocol is a representative example of a palladium-catalyzed asymmetric allylic alkylation.[5]